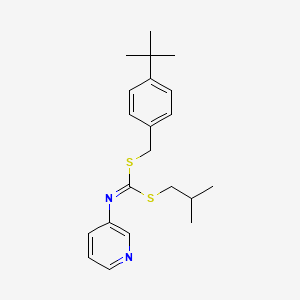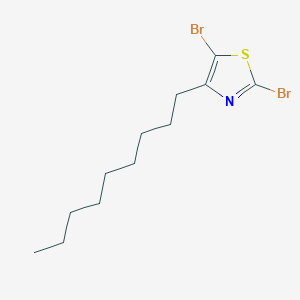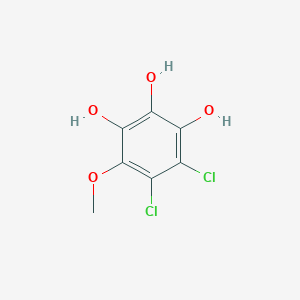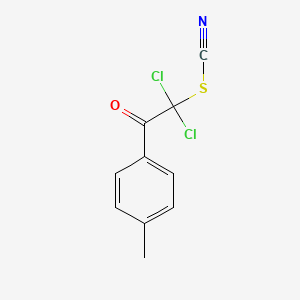
1,1-Dichloro-2-oxo-2-p-tolylethyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloro-2-oxo-2-p-tolylethyl thiocyanate is a chemical compound with the molecular formula C10H7Cl2NOS. It is known for its unique structure, which includes a thiocyanate group, a dichloromethyl group, and a p-tolyl group. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
The synthesis of 1,1-Dichloro-2-oxo-2-p-tolylethyl thiocyanate typically involves the reaction of p-tolylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with potassium thiocyanate to yield the final product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
1,1-Dichloro-2-oxo-2-p-tolylethyl thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of thiols or other reduced products.
Common reagents used in these reactions include sodium borohydride for reductions, hydrogen peroxide for oxidations, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Dichloro-2-oxo-2-p-tolylethyl thiocyanate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce thiocyanate groups into molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1,1-Dichloro-2-oxo-2-p-tolylethyl thiocyanate involves its interaction with various molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This interaction can affect cellular pathways and processes, contributing to the compound’s biological activity .
Comparison with Similar Compounds
1,1-Dichloro-2-oxo-2-p-tolylethyl thiocyanate can be compared with similar compounds such as:
1,1-Dichloro-2-oxo-2-phenylethyl thiocyanate: Similar structure but with a phenyl group instead of a p-tolyl group.
1,1-Dichloro-2-oxo-2-methylpropyl thiocyanate: Similar structure but with a methylpropyl group instead of a p-tolyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
58077-61-5 |
|---|---|
Molecular Formula |
C10H7Cl2NOS |
Molecular Weight |
260.14 g/mol |
IUPAC Name |
[1,1-dichloro-2-(4-methylphenyl)-2-oxoethyl] thiocyanate |
InChI |
InChI=1S/C10H7Cl2NOS/c1-7-2-4-8(5-3-7)9(14)10(11,12)15-6-13/h2-5H,1H3 |
InChI Key |
YZSQRDNFHWDUJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(SC#N)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6E,14E)-12-hydroxy-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-9-[(2R,3S,4R,6R)-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,8,12-trimethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione](/img/structure/B13814149.png)
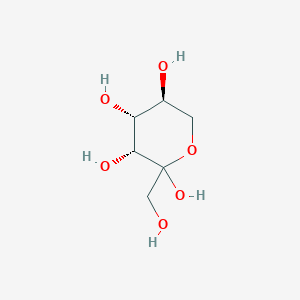
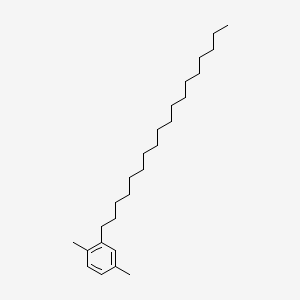
![(5E)-3-Ethyl-5-(3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-EN-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13814170.png)
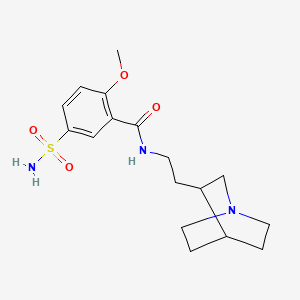
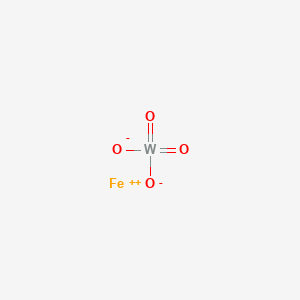
![Bicyclo[4.2.2]deca-2,4,7,9-tetrene](/img/structure/B13814183.png)

